

A comparative study of the environmental persistence of different isothiazolinones

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Compound of Interest

Compound Name: *Benzothiazolinone*

Cat. No.: *B8138533*

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A Comparative Analysis of the Environmental Persistence of Isothiazolinones

Isothiazolinones are a class of widely used biocides valued for their broad-spectrum antimicrobial activity. Their application in various industrial and consumer products, however, raises concerns about their environmental fate and persistence. This guide provides a comparative study of the environmental persistence of four common isothiazolinones: Methylisothiazolinone (MIT), Chloromethylisothiazolinone (CMIT), Benzisothiazolinone (BIT), and Octylisothiazolinone (OIT). The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions regarding the selection and use of these compounds.

Data on Environmental Persistence

The environmental persistence of isothiazolinones is influenced by various factors, including the specific compound, environmental matrix (soil, water), and conditions (pH, temperature, sunlight). The following table summarizes key quantitative data on the half-life of these biocides.

Isothiazolinone	Matrix	Condition	Half-life	Reference
MIT	Soil	Loamy Sand	0.28 days	[1]
Soil	-	6.7 hours	[2]	
Water	Aerobic Biodegradation	9 hours	[3][4]	
Water	Photodegradation (pH 7)	11 days	[3][4]	
Water	Hydrolysis (pH 5, 7, 9)	> 30 days	[3][4]	
CMIT	Soil	Sandy Loam	5.4 days	[5]
Water	Hydrolysis (pH 7.4, 25°C)	69 days	[2]	
Water	Aerobic (River water/sediment)	17 days	[5]	
BIT	Soil	Loamy Sand	0.52 days	[1]
Soil	Sandy Loam, Aerobic	< 24 hours	[6][7][8]	
Water	Hydrolysis	> 30 days	[1][9]	
OIT	Soil	Loamy Sand	9.3 days	[1][10]
Water	Hydrolysis (pH 7.4, 25°C)	> 40 days	[11]	
Water	Wastewater (Aerobic with substrate)	5 - 13 hours	[1]	
Water	Photodegradation	28 hours	[11]	

Experimental Protocols

The data presented above are derived from studies employing standardized methodologies, often following OECD (Organisation for Economic Co-operation and Development) guidelines for testing of chemicals. A generalized experimental protocol for assessing the environmental persistence of isothiazolinones is outlined below.

1. Soil Degradation (Aerobic)

- Objective: To determine the rate of aerobic degradation of an isothiazolinone in soil.
- Methodology (based on OECD Guideline 307):
 - Soil Selection: A well-characterized soil (e.g., sandy loam) is collected and sieved.
 - Test Substance Application: The isothiazolinone, often radiolabeled (e.g., with ^{14}C), is applied to soil samples at a known concentration.
 - Incubation: The treated soil samples are incubated in the dark at a controlled temperature (e.g., 20-25°C) and moisture content. Aerobic conditions are maintained by ensuring adequate air exchange.
 - Sampling: At specified time intervals, soil samples are collected and extracted.
 - Analysis: The concentration of the parent isothiazolinone and its degradation products in the soil extracts is determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector or mass spectrometry (LC-MS).
 - Data Analysis: The rate of degradation and the half-life (DT_{50}) of the isothiazolinone are calculated from the disappearance curve of the parent compound.

2. Water Degradation (Hydrolysis, Photodegradation, Biodegradation)

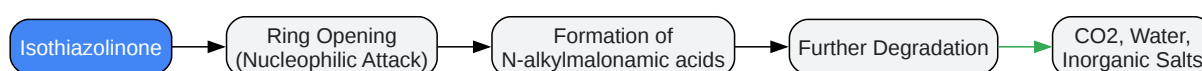
- Objective: To assess the abiotic (hydrolysis, photolysis) and biotic (biodegradation) degradation of an isothiazolinone in aqueous systems.
- Methodology:

- Hydrolysis (based on OECD Guideline 111): Sterile aqueous buffer solutions at different pH values (e.g., 4, 7, and 9) are treated with the isothiazolinone and incubated in the dark at a constant temperature. Samples are analyzed over time to determine the rate of hydrolytic degradation.
- Photodegradation (based on OECD Guideline 316): Aqueous solutions of the isothiazolinone are exposed to a light source simulating natural sunlight. Control samples are kept in the dark. The degradation due to photolysis is determined by comparing the concentration in the light-exposed and dark control samples over time.
- Biodegradation (based on OECD Guideline 309): A natural water sample (e.g., from a river) containing its native microbial population is treated with the isothiazolinone. The mixture is incubated under controlled conditions, and the decrease in the concentration of the test substance is monitored over time to determine the rate of biodegradation.

Visualizations

Degradation Pathway of Isothiazolinones

The primary degradation pathway for isothiazolinones in the environment involves the opening of the heterocyclic ring.[2] This process is initiated by nucleophilic attack on the sulfur atom, leading to the formation of less toxic, more readily biodegradable intermediates.[2]

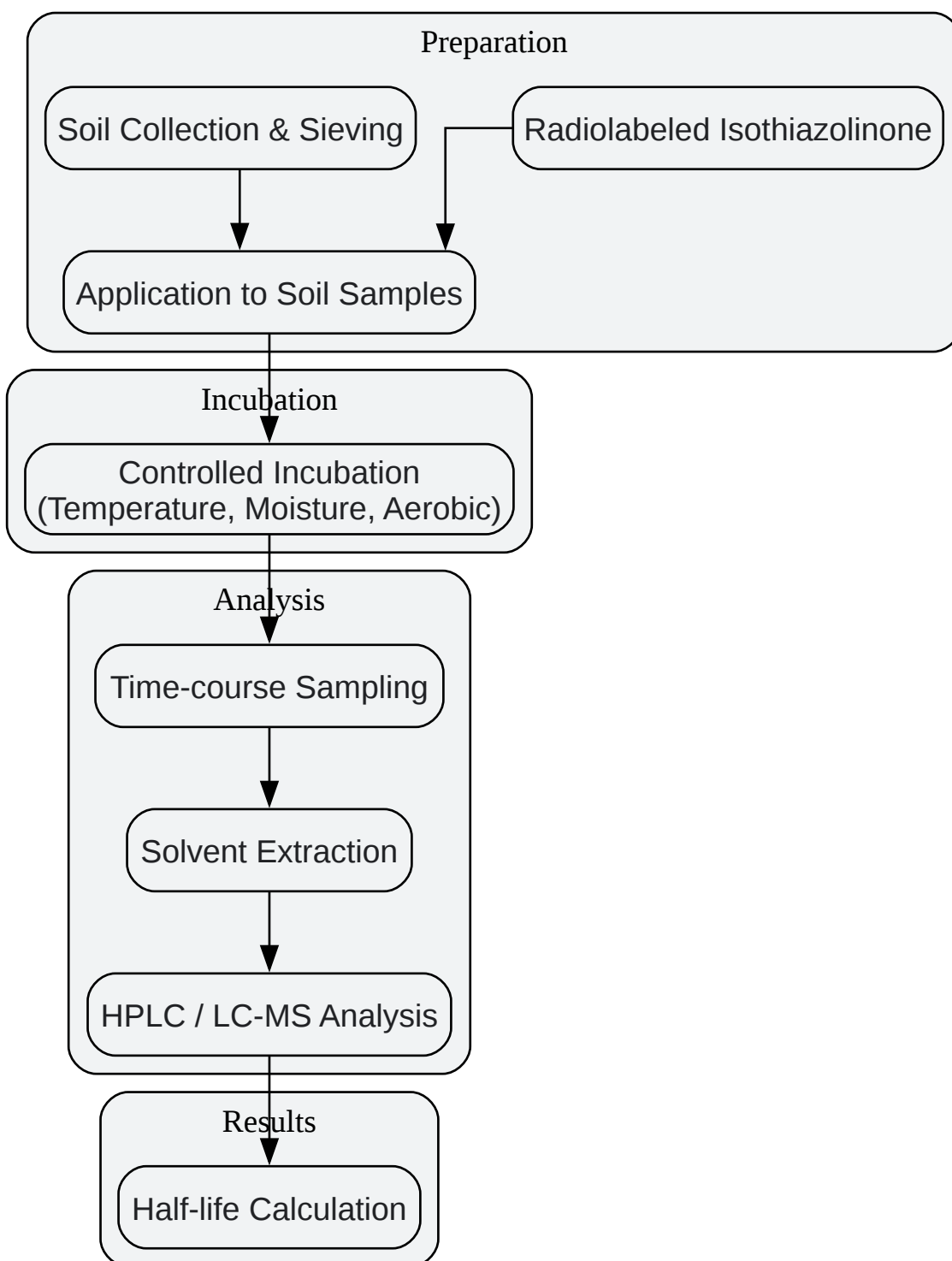


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Degradation pathway of isothiazolinones.

Experimental Workflow for Soil Persistence Study

The following diagram illustrates a typical workflow for conducting a soil persistence study of an isothiazolinone.

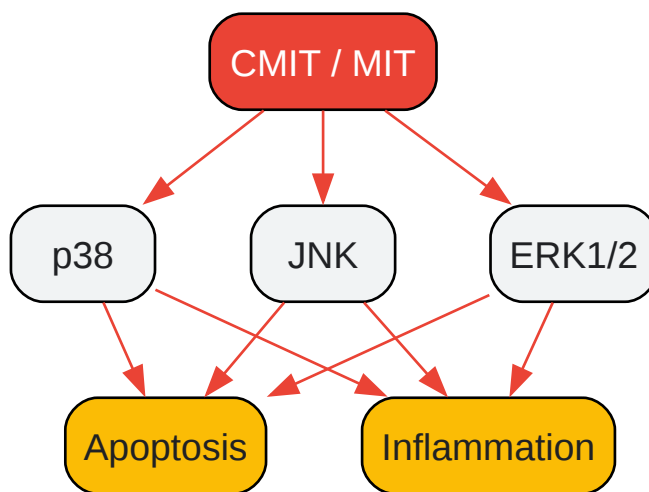


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Workflow for a soil persistence study.

Signaling Pathway Affected by CMIT/MIT

CMIT/MIT has been shown to induce apoptosis and inflammation in alveolar epithelial cells through the p38/JNK/ERK1/2 signaling pathway.[1]



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CMIT/MIT signaling pathway.

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